![molecular formula C12H15IN2O2 B6628815 N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide](/img/structure/B6628815.png)
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide
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Overview
Description
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide, also known as ADAM or [125I]IBZM, is a radioligand used in scientific research to study dopamine D2/D3 receptors in the brain. This molecule has been synthesized using various methods and has been widely used in biochemical and physiological studies.
Mechanism of Action
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide binds specifically to dopamine D2/D3 receptors in the brain, which are involved in regulating dopamine neurotransmission. This binding allows researchers to study the distribution and density of these receptors in the brain, as well as their response to different stimuli.
Biochemical and Physiological Effects
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide has been shown to have high affinity and selectivity for dopamine D2/D3 receptors in the brain. This radioligand has been used to study the effects of drugs on these receptors, as well as their involvement in various neurological disorders.
Advantages and Limitations for Lab Experiments
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide has several advantages for use in lab experiments. It is a highly specific radioligand that binds selectively to dopamine D2/D3 receptors, allowing researchers to study these receptors in isolation. However, one limitation of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide is that it has a short half-life, which limits the amount of time researchers have to conduct experiments.
Future Directions
There are several future directions for research involving N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide. One area of interest is the study of dopamine D2/D3 receptors in relation to addiction and substance abuse. Another area of interest is the development of new radioligands that can bind to other dopamine receptors in the brain. Additionally, researchers are exploring the use of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide in combination with other imaging techniques to better understand the role of dopamine in neurological disorders.
Synthesis Methods
The synthesis of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide involves the reaction of 3-iodobenzoyl chloride with 3-amino-2,2-dimethyl-3-oxopropylamine in the presence of a base. This reaction results in the formation of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide, which can be purified using chromatography techniques.
Scientific Research Applications
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide has been used extensively in scientific research to study dopamine D2/D3 receptors in the brain. This radioligand binds specifically to these receptors and has been used in studies to investigate the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O2/c1-12(2,11(14)17)7-15-10(16)8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H2,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNHSLVVXWFICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)I)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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